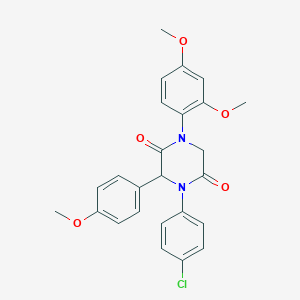
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is not fully understood. However, several studies have suggested that it exerts its biological activities by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, it has been reported to inhibit the activity of several enzymes, including DNA topoisomerase I and II, which are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to their death. Moreover, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several diseases, including cancer, arthritis, and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione in lab experiments include its potent biological activities, easy availability, and low cost. However, its limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
The potential applications of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione in various fields have opened up several avenues for future research. Some of the future directions that can be explored include:
1. Development of novel analogs with improved biological activities and pharmacokinetics.
2. Investigation of the molecular targets and signaling pathways involved in the biological activities of this compound.
3. Evaluation of its potential applications in other fields, including neuroprotection, inflammation, and metabolic disorders.
4. Optimization of the synthesis method for better yields and purity.
5. Investigation of its potential applications in combination therapy with other anticancer drugs.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential applications in medicinal chemistry, drug discovery, and neuroscience. Its potent biological activities and easy availability make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves the reaction of 4-chlorophenylhydrazine with 2,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product. This synthesis method has been reported in several research articles, and it has been optimized for better yields and purity.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer, antitumor, and antiproliferative activities against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been shown to have potent antifungal and antibacterial activities against several pathogenic microorganisms.
Propiedades
Fórmula molecular |
C25H23ClN2O5 |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-19-10-4-16(5-11-19)24-25(30)27(21-13-12-20(32-2)14-22(21)33-3)15-23(29)28(24)18-8-6-17(26)7-9-18/h4-14,24H,15H2,1-3H3 |
Clave InChI |
IJWCJJVOUPEUJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


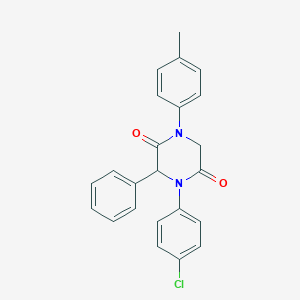
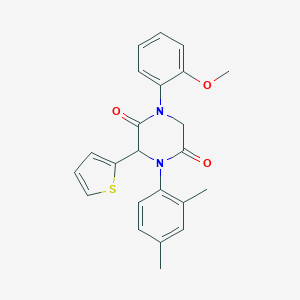
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)

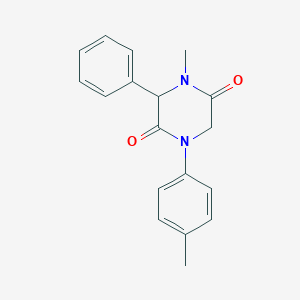
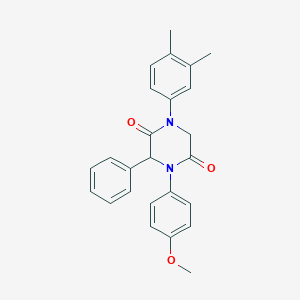
![3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242445.png)
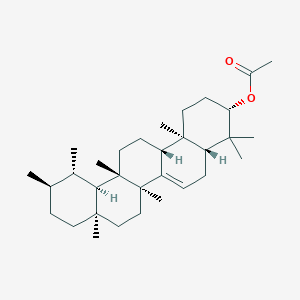
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242450.png)
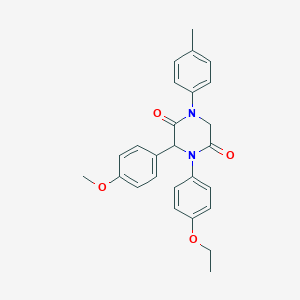
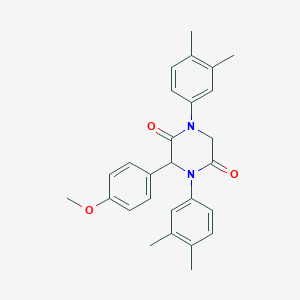

![4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B242455.png)
![1-(2,4-dimethoxyphenyl)-4-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242456.png)
